molecular formula C15H18N2O2 B11859817 Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate CAS No. 94135-47-4

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate

Cat. No.: B11859817
CAS No.: 94135-47-4
M. Wt: 258.32 g/mol
InChI Key: YXFXKGBICGUOJR-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate is a synthetic compound that belongs to the class of tetrahydro-β-carbolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indole derivatives with ethyl bromoacetate in the presence of a base, followed by cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential anti-cancer properties and its ability to modulate biological pathways.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit tumor cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate involves its interaction with specific molecular targets. It is known to modulate estrogen receptors, which play a crucial role in the proliferation of certain cancer cells. The compound binds to these receptors, inhibiting their activity and thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetate is unique due to its specific ester functional group, which can be modified to produce a variety of derivatives with potentially enhanced biological activities. Its ability to modulate estrogen receptors specifically makes it a promising candidate for targeted cancer therapy .

Properties

CAS No.

94135-47-4

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate

InChI

InChI=1S/C15H18N2O2/c1-2-19-14(18)9-13-15-11(7-8-16-13)10-5-3-4-6-12(10)17-15/h3-6,13,16-17H,2,7-9H2,1H3

InChI Key

YXFXKGBICGUOJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2

Origin of Product

United States

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